3-(5-(4-Ethoxy-3-methoxyphenyl)-1H-1,2,4-triazol-3-yl)phenol

Description

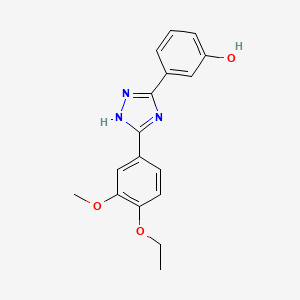

3-(5-(4-Ethoxy-3-methoxyphenyl)-1H-1,2,4-triazol-3-yl)phenol is a triazole-based compound featuring a central 1,2,4-triazole ring substituted with a 4-ethoxy-3-methoxyphenyl group at position 5 and a phenolic hydroxyl group at position 2.

Properties

Molecular Formula |

C17H17N3O3 |

|---|---|

Molecular Weight |

311.33 g/mol |

IUPAC Name |

3-[5-(4-ethoxy-3-methoxyphenyl)-1H-1,2,4-triazol-3-yl]phenol |

InChI |

InChI=1S/C17H17N3O3/c1-3-23-14-8-7-12(10-15(14)22-2)17-18-16(19-20-17)11-5-4-6-13(21)9-11/h4-10,21H,3H2,1-2H3,(H,18,19,20) |

InChI Key |

CAKBFUPTYCGQBI-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C2=NC(=NN2)C3=CC(=CC=C3)O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-(4-Ethoxy-3-methoxyphenyl)-1H-1,2,4-triazol-3-yl)phenol typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

Substitution Reactions: The phenol and ethoxy-methoxyphenyl groups are introduced through substitution reactions, often using reagents like phenols, alkyl halides, and methoxy compounds.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Solvent selection and purification techniques such as recrystallization or chromatography are also crucial in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(5-(4-Ethoxy-3-methoxyphenyl)-1H-1,2,4-triazol-3-yl)phenol undergoes various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The triazole ring can be reduced under specific conditions to yield different reduced forms.

Substitution: The ethoxy and methoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group may yield quinones, while substitution reactions can introduce various functional groups, altering the compound’s properties.

Scientific Research Applications

3-(5-(4-Ethoxy-3-methoxyphenyl)-1H-1,2,4-triazol-3-yl)phenol has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and the development of new materials.

Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structure and biological activities.

Industry: Utilized in the development of new polymers, coatings, and other industrial materials.

Mechanism of Action

The mechanism of action of 3-(5-(4-Ethoxy-3-methoxyphenyl)-1H-1,2,4-triazol-3-yl)phenol involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The phenol group can participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The following table summarizes key structural differences between the target compound and similar triazole derivatives:

Key Observations :

- Triazolone vs. Triazole: The triazolone derivative () replaces the phenolic group with a ketone, reducing hydrogen-bonding capacity but enhancing electrophilicity .

- Hybrid Structures : Betulinic acid hybrids () combine natural product backbones with triazole sulfonyl groups, enabling dual mechanisms of action .

Comparative Insights :

- The phenolic group in the target compound may enhance antioxidant activity via radical scavenging, similar to NRF2 activators in .

- Urea derivatives () show higher specificity for enzyme targets compared to simpler triazoles .

Biological Activity

3-(5-(4-Ethoxy-3-methoxyphenyl)-1H-1,2,4-triazol-3-yl)phenol, a compound featuring a triazole ring and phenolic structure, has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 350.40 g/mol. The compound's structure includes a triazole moiety that is known for its diverse biological activities.

Antioxidant Activity

Research indicates that compounds with triazole structures often exhibit significant antioxidant properties. A study on various triazole derivatives showed that they can scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases .

Anti-Cholinesterase Activity

Triazole derivatives have been investigated for their anti-cholinesterase (anti-ChE) activity, which is relevant in treating neurodegenerative diseases like Alzheimer's. The compound's structural features may enhance its interaction with acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), leading to improved inhibition compared to traditional inhibitors .

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of triazole-containing compounds. The presence of the ethoxy and methoxy groups in the phenolic structure may contribute to enhanced antimicrobial activity against various pathogens. Specifically, derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria .

The mechanisms by which this compound exerts its biological effects include:

- Inhibition of Enzymatic Activity : The compound's ability to inhibit cholinesterases suggests that it may bind to the active site of these enzymes, preventing the breakdown of acetylcholine and enhancing cholinergic transmission.

- Free Radical Scavenging : The phenolic hydroxyl group is known for its capacity to donate electrons to free radicals, thereby neutralizing them and reducing oxidative damage.

Study on Anti-ChE Activity

In a comparative study involving various triazole derivatives, this compound exhibited an IC50 value indicative of strong BuChE inhibition. This suggests its potential as a therapeutic agent in neurodegenerative conditions .

Antimicrobial Efficacy Assessment

A recent investigation assessed the antimicrobial efficacy of several triazole derivatives against clinical isolates. The study found that the compound demonstrated significant activity against both Staphylococcus aureus and Escherichia coli strains, supporting its potential application in infectious disease management .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.